Dimethyl 2-nitroisophthalate

説明

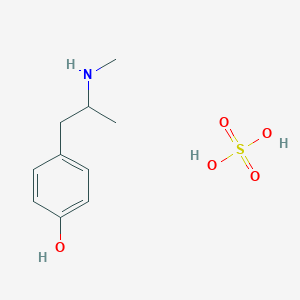

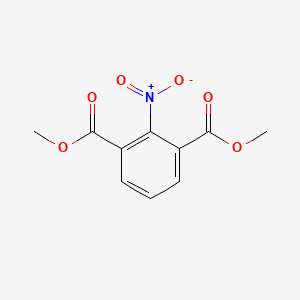

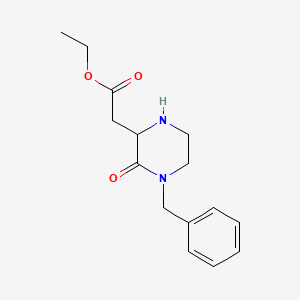

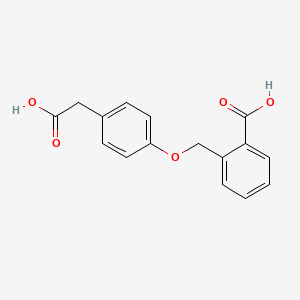

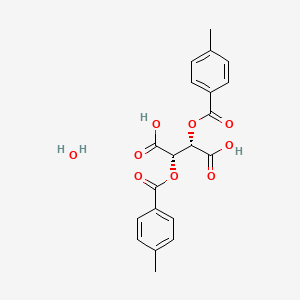

Dimethyl 2-nitroisophthalate is a chemical compound with the CAS Number: 57052-99-0. It has a molecular weight of 239.18 . The IUPAC name for this compound is dimethyl 2-nitroisophthalate .

Molecular Structure Analysis

The molecular formula of Dimethyl 2-nitroisophthalate is C10H9NO6 . The InChI code for this compound is 1S/C10H9NO6/c1-16-9(12)6-4-3-5-7(10(13)17-2)8(6)11(14)15/h3-5H,1-2H3 .Physical And Chemical Properties Analysis

Dimethyl 2-nitroisophthalate is a solid at room temperature . It has a boiling point of 360.2°C at 760 mmHg and a melting point of 121-123°C . The compound has a flash point of 164.8°C . The density of this compound is 1.35 g/cm3 .科学的研究の応用

Nanoporous Lanthanide-Carboxylate Frameworks

Dimethyl 2-nitroisophthalate contributes to the formation of nanoporous lanthanide polymers, which feature three-dimensional metal-organic frameworks with two-dimensional intersecting channels. These frameworks have potential applications in adsorption and photoluminescence properties. The guest molecules in these frameworks can be reversibly removed, indicating potential uses in storage and separation processes (Chen et al., 2010).

Acid-Base Indicator Constants in Mixed Solvents

Research on acid-base equilibria in mixed solvents, such as dimethyl sulfoxide and water, includes the study of dimethyl 2-nitroisophthalate. These studies are crucial for understanding the behavior of various compounds in different solvent environments, which can have implications for chemical synthesis and analytical procedures (Georgieva et al., 1980).

Synthesis and Electrochemistry of Phthalocyanines

The synthesis of tetra dimethyl 5-oxyisophthalate substituted phthalocyanines, involving dimethyl 2-nitroisophthalate, demonstrates applications in electrochemistry and spectroelectrochemistry. These compounds have potential uses in electronic and photonic devices due to their electron transfer properties (Köksoy et al., 2015).

Metal-Organic Frameworks for CO2 Capture

Dimethyl 2-nitroisophthalate is used in constructing metal-organic frameworks (MOFs) with enhanced CO2 capture capacities. The nitro-functionalized MOFs display higher CO2 adsorption capacity compared to other small gases, showcasing their potential in environmental applications like gas separation and carbon capture (Cui et al., 2020).

Copolymers and Methanolytic Degradation

Studies on the methanolysis of poly(ethylene terephthalate) copolymers containing 5-nitroisophthalic units show that the presence of these units enhances the rate of degradation. This research provides insights into the recyclability and environmental impact of these polymers, which is vital for sustainable materials science (Kint et al., 2002).

Photochemical Transformation in Environmental Studies

The photochemical transformation of compounds like dimethyl phthalate with N(iii) species in the atmospheric environment is another application area. Understanding these transformations is critical for assessing the environmental fate and impact of various pollutants (Lei et al., 2018).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may be harmful if swallowed . The precautionary statements associated with this compound include P264 (wash hands thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), and P330 (rinse mouth) .

特性

IUPAC Name |

dimethyl 2-nitrobenzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6/c1-16-9(12)6-4-3-5-7(10(13)17-2)8(6)11(14)15/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZMFVOACDBUXRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 2-nitroisophthalate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one](/img/structure/B1366937.png)